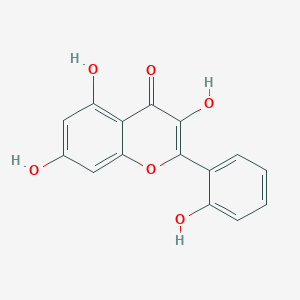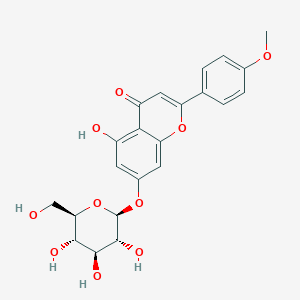
Dimethylfraxetin
Übersicht
Beschreibung
Dimethylfraxetin, auch bekannt als 6,7,8-Trimethoxycumarin, ist ein natürliches Cumarin-Derivat. Es kommt häufig in Pflanzen wie Pittosporum illicioides, Garcinia multiflora und Cryptocarya bracteolata vor. Diese Verbindung zeigt eine Reihe von biologischen Aktivitäten, darunter entzündungshemmende, antioxidative, krebshemmende und antimikrobielle Eigenschaften .
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen
This compound kann durch verschiedene Methoden synthetisiert werden. Ein üblicher Syntheseweg beinhaltet die Methylierung von Fraxetin (7,8-Dihydroxy-6-methoxycumarin) unter Verwendung von Methyliodid in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion erfolgt typischerweise in einem organischen Lösungsmittel wie Aceton oder Dimethylsulfoxid (DMSO) unter Rückflussbedingungen .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet häufig die Extraktion und Reinigung aus natürlichen Quellen. Die Pflanzen, die this compound enthalten, werden geerntet, getrocknet und einer Lösungsmittelextraktion unterzogen. Der Rohextrakt wird dann unter Verwendung chromatographischer Techniken gereinigt, um this compound zu isolieren .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethylfraxetin can be synthesized through various methods. One common synthetic route involves the methylation of fraxetin (7,8-dihydroxy-6-methoxycoumarin) using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethyl sulfoxide (DMSO) under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources. The plants containing this compound are harvested, dried, and subjected to solvent extraction. The crude extract is then purified using chromatographic techniques to isolate this compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Dimethylfraxetin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um entsprechende Chinone zu bilden.
Reduktion: Reduktionsreaktionen können es in Dihydroderivate umwandeln.
Substitution: Elektrophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in den aromatischen Ring einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) verwendet.
Substitution: Reagenzien wie Halogene (z. B. Brom) und Nitrierungsmittel (z. B. Salpetersäure) werden unter kontrollierten Bedingungen eingesetzt.
Hauptprodukte
Oxidation: Chinone und andere oxidierte Derivate.
Reduktion: Dihydroderivate.
Substitution: Halogenierte oder nitrierte Derivate.
Wissenschaftliche Forschungsanwendungen
Dimethylfraxetin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Vorläufer bei der Synthese komplexerer organischer Moleküle verwendet.
Medizin: Untersucht auf sein potenzielles Antitumor-, entzündungshemmendes und antimikrobielles Potenzial.
Wirkmechanismus
This compound übt seine Wirkungen hauptsächlich durch Enzyminhibition aus. Es ist ein potenter Inhibitor der Carboanhydrase, eines Enzyms, das an der Regulation des pH-Werts und des Flüssigkeitshaushalts in Geweben beteiligt ist. Durch die Bindung an das aktive Zentrum des Enzyms stört this compound seine normale Funktion, was zu verschiedenen physiologischen Effekten führt .
Wirkmechanismus
Dimethylfraxetin exerts its effects primarily through enzyme inhibition. It is a potent inhibitor of carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in tissues. By binding to the active site of the enzyme, this compound disrupts its normal function, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Fraxetin: Die Stammverbindung von Dimethylfraxetin, mit ähnlichen biologischen Aktivitäten, aber unterschiedlicher Potenz.
Esculetin: Ein weiteres Cumarin-Derivat mit bemerkenswerten antioxidativen und entzündungshemmenden Eigenschaften.
Einzigartigkeit
This compound zeichnet sich durch seine hohe Potenz als Carboanhydrase-Inhibitor aus, mit einem Ki-Wert von 0,0097 μM. Dies macht es zu einem der potentesten natürlichen Inhibitoren dieses Enzyms, was einen einzigartigen Vorteil in der Forschung und in potenziellen therapeutischen Anwendungen bietet .
Eigenschaften
IUPAC Name |
6,7,8-trimethoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-14-8-6-7-4-5-9(13)17-10(7)12(16-3)11(8)15-2/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYQKHLZHPFYEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=CC(=O)O2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00209112 | |
| Record name | Dimethylfraxetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00209112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6035-49-0 | |
| Record name | 6,7,8-Trimethoxycoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6035-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylfraxetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006035490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylfraxetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00209112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2R,3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-2-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B192531.png)










